Cas no 14172-53-3 (2-Furanmethanaminium,N,N,N,5-tetramethyl-)

2-Furanmethanaminium,N,N,N,5-tetramethyl- structure
14172-53-3 structure
Product Name:2-Furanmethanaminium,N,N,N,5-tetramethyl-
CAS No:14172-53-3
MF:C9H16NO
MW:154.229442596436
CID:153024
PubChem ID:4141
Update Time:2025-04-19

2-Furanmethanaminium,N,N,N,5-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Furanmethanaminium,N,N,N,5-tetramethyl-
    • METHYLFURTRETHONIUM IODIDE
    • 5-methylfurtrethonium
    • METHYLFURTRETHONIUM IODIDE 5-METHYLFURME THIODIDE
    • 1197-60-0 (Iodide)
    • 2-Furanmethanaminium, N,N,N,5-tetramethyl-
    • CHEMBL92387
    • GTPL300
    • SCHEMBL10256271
    • Q27085396
    • T1W11CO5XU
    • CHEBI:94038
    • METHYLFURTHRETHONIUM
    • 5-Methylfurfuryltrimethylammonium iodide
    • n,n,n-trimethyl(5-methylfuran-2-yl)methanaminium
    • N,N,N,5-TETRAMETHYL-2-FURANMETHANAMINIUM
    • UNII-T1W11CO5XU
    • Methylfurmethide
    • AKOS037503366
    • trimethyl-[(5-methylfuran-2-yl)methyl]azanium
    • 5-Methylfurmethide
    • 14172-53-3
    • BRD-K45437867-005-01-7
    • NCGC00024668-01
    • 5-Methylfurmithide
    • Tocris-0588
    • Trimethyl-(5-methyl-furan-2-ylmethyl)-ammonium
    • DTXSID80931181
    • L000398
    • NCGC00163223-01
    • BDBM50008071
    • STL553451
    • ALBB-035581
    • BRD-K45437867-005-03-3
    • Inchi: 1S/C9H16NO/c1-8-5-6-9(11-8)7-10(2,3)4/h5-6H,7H2,1-4H3/q+1
    • InChI Key: KOWVJDFMEZKDDT-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC=C1C[N+](C)(C)C

Computed Properties

  • Exact Mass: 154.123189134g/mol
  • Monoisotopic Mass: 154.123189134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 13.1Ų
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